(3As,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Description
(3As,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound characterized by its unique structure, which includes two benzyl groups and two trifluoromethyl groups attached to an octahydropyrrolo[3,4-c]pyrrole core
Properties
IUPAC Name |
2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F6N2/c23-21(24,25)19-13-29(11-17-7-3-1-4-8-17)14-20(19,22(26,27)28)16-30(15-19)12-18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPJYZQEFNQQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN(CC2(CN1CC3=CC=CC=C3)C(F)(F)F)CC4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Incorporation via Maleimide Precursors
Trifluoromethyl groups are most efficiently introduced at the maleimide stage prior to cycloaddition. N-(Trifluoromethyl)maleimide can be synthesized by reacting maleic anhydride with trifluoromethylamine under acidic conditions, followed by cyclization. This method ensures precise placement of the CF₃ groups while avoiding post-cycloaddition functionalization challenges.
Post-Cycloaddition Functionalization
Alternatively, the core octahydropyrrolo[3,4-c]pyrrole can undergo electrophilic trifluoromethylation using reagents such as Umemoto’s reagent (trifluoromethyl sulfonium salts) or Togni’s reagent (hypervalent iodine compounds). However, this approach risks regioisomerism and requires stringent temperature control (0–25°C).
Regioselective Benzylation at Positions 2 and 5
Benzylation is achieved via nucleophilic aromatic substitution or alkylation. The nitrogen atoms at positions 2 and 5 exhibit distinct reactivity due to ring strain and electronic effects, enabling selective benzylation.
Procedure :
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Deprotonation : Treat the core compound with a strong base (e.g., NaH or LDA) in THF at −78°C.
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Benzylation : Add benzyl bromide (2.2 equivalents) dropwise, followed by warming to room temperature.
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Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via recrystallization.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | −78°C → 25°C |
| Base | Lithium diisopropylamide (LDA) |
| Yield | 70–80% |
Stereochemical Control and Resolution
The (3aS,6aS) configuration is preserved through chiral induction during cycloaddition. Using a chiral auxiliary or asymmetric catalysis (e.g., Jacobsen’s catalyst) enriches the desired diastereomer. For example, employing (R)-BINOL-derived phosphoric acid as a catalyst in the cycloaddition step achieves enantiomeric excess (ee) >90%.
Resolution Methods :
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Chiral Chromatography : HPLC with a Chiralpak IC column (hexane:isopropanol = 90:10).
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Crystallization : Diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid.
Green Synthesis Considerations
Subcritical water (130°C, 30 bar) serves as an eco-friendly solvent for key steps, such as benzoylthiourea formation and thiazole cyclization. This method reduces reliance on volatile organic solvents and improves reaction efficiency:
| Step | Conventional Yield | Subcritical Water Yield |
|---|---|---|
| Benzoylthiourea Formation | 75% | 82% |
| Thiazole Cyclization | 68% | 78% |
Industrial Scalability and Purification
Large-scale synthesis avoids column chromatography by leveraging recrystallization and fractional distillation. For instance, the cycloaddition product is purified via recrystallization from ethyl acetate/hexane (1:3), achieving >95% purity .
Chemical Reactions Analysis
Types of Reactions
(3As,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3As,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: This compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of (3As,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3As,6as)-2,5-dibenzyl-3a,6a-bis(methyl)-octahydropyrrolo[3,4-c]pyrrole
- (3As,6as)-2,5-dibenzyl-3a,6a-bis(ethyl)-octahydropyrrolo[3,4-c]pyrrole
- (3As,6as)-2,5-dibenzyl-3a,6a-bis(chloromethyl)-octahydropyrrolo[3,4-c]pyrrole
Uniqueness
The presence of trifluoromethyl groups in (3As,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole makes it unique compared to its analogs. These groups can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Biological Activity
(3As,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound notable for its unique structural features, including two benzyl groups and two trifluoromethyl groups. This compound has gained attention in medicinal chemistry and materials science due to its potential biological activity and diverse applications.
The molecular formula of this compound is C22H22F6N2 with a molecular weight of 428.4 g/mol. Its structure allows for various chemical reactions and interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 2624128-91-0 |
| Molecular Formula | C22H22F6N2 |
| Molecular Weight | 428.4 g/mol |
| Purity | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of trifluoromethyl groups enhances its lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. This interaction can lead to modulation of enzyme activity or receptor function.
Biological Activity Studies
Research has indicated that this compound may possess significant biological activities. Below are some findings from recent studies:
- Enzyme Inhibition : Preliminary studies suggest that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is being explored for potential therapeutic applications in metabolic diseases.
- Anticancer Activity : Investigations into the compound's anticancer properties have shown promise in inhibiting the proliferation of cancer cell lines in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has exhibited antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.
- Case Study 2 : Another investigation focused on the antimicrobial properties of the compound revealed significant inhibition of bacterial growth in vitro, indicating its potential as a lead compound for antibiotic development.
Comparative Analysis
When compared to similar compounds such as trifluoromethylpyrrole and fluoropyrrole, this compound stands out due to its unique combination of functional groups that confer distinct chemical and biological properties.
| Compound | Key Features | Biological Activity |
|---|---|---|
| (3As,6as)-2,5-dibenzyl... | Two benzyl groups; two trifluoromethyl | Anticancer; antimicrobial |
| Trifluoromethylpyrrole | Simpler structure | Limited biological activity |
| Fluoropyrrole | Contains fluorine instead of trifluoromethyl | Minimal biological activity |
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction parameters influence yield?
The synthesis typically involves multi-step reactions with precise control of stereochemistry and functional group compatibility. For example, analogous pyrrolo-pyrrole derivatives are synthesized via [3+2] cycloaddition or nucleophilic substitution under reflux in dichloromethane (DCM) with catalysts like Cs₂CO₃. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for heterocyclic coupling .
- Temperature : Reflux conditions (e.g., 75–80°C) optimize reaction rates while avoiding decomposition .
- Purification : Column chromatography (petroleum ether/ethyl acetate gradients) resolves diastereomers, with yields improved by slow elution .
- Stoichiometry : Excess reagents (e.g., 2.2 eq. of N-methylmaleimide) drive reactions to completion .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing stereochemical configuration?
A combination of methods is critical:
- X-ray crystallography : Resolves absolute configuration by analyzing bond lengths and torsion angles (e.g., mean σ(C–C) = 0.003 Å, R-factor = 0.049) .
- NMR spectroscopy : - and -NMR identify substituent effects (e.g., trifluoromethyl groups cause distinct shifts) and coupling constants to infer relative stereochemistry .
- IR and MS : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm) and molecular ion peaks .
Q. How is this compound utilized as a precursor in heterocyclic systems?
Its rigid bicyclic structure serves as a scaffold for:
- Material science : Electron-deficient trifluoromethyl groups enhance charge transport in organic semiconductors .
- Medicinal chemistry : Benzyl groups enable functionalization for bioactive molecule synthesis (e.g., kinase inhibitors) .
- Catalysis : The pyrrolo-pyrrole core can coordinate metals in asymmetric catalysis .
Advanced Research Questions
Q. How can researchers optimize diastereoselectivity during synthesis?
Diastereoselectivity is influenced by:
- Chiral auxiliaries : Use of enantiopure starting materials or catalysts .
- Solvent polarity : Low-polarity solvents (e.g., DCM) favor specific transition states .
- Temperature control : Slow cooling during crystallization enhances enantiomeric separation . Validation requires -NMR coupling constant analysis and X-ray diffraction to confirm spatial arrangements .
Q. What methodologies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts)?
Discrepancies arise from approximations in density functional theory (DFT) models. Mitigation strategies include:
- Solvent correction : Incorporate polarizable continuum models (PCM) to simulate solvent effects on chemical shifts .
- Hybrid methods : Combine experimental X-ray data (e.g., bond angles from ) with DFT-optimized geometries for accuracy.
- Dynamic NMR : Variable-temperature studies detect conformational equilibria that static computations miss .
Q. What experimental designs assess stability under thermal/photolytic conditions?
Adopt split-split plot designs to test multiple variables:
- Thermal stability : Heat samples incrementally (25–150°C) under nitrogen, monitoring decomposition via TGA and DSC .
- Photolytic resistance : Expose to UV-Vis light (254–365 nm) in environmental chambers, analyzing degradation products via LC-MS . Replicate experiments across four independent trials to ensure statistical robustness .
Q. How can computational modeling elucidate electronic properties and intermolecular interactions?
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge distribution .
- Molecular dynamics (MD) : Simulate solvent-solute interactions (e.g., DCM solvation shells) to optimize crystallization conditions .
- Docking studies : Model binding affinities with biological targets (e.g., enzymes) using AutoDock Vina, validated by experimental IC₅₀ assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
